molecular formula C17H11F4N3O3S B10938640 N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No.: B10938640
M. Wt: 413.3 g/mol
InChI Key: AALNBVSBAMICGF-UHFFFAOYSA-N
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Description

N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the sulfanyl group, and attachment of the tetrafluoroethoxybenzamide moiety.

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of Tetrafluoroethoxybenzamide Moiety: The final step involves the coupling of the quinazolinone derivative with a tetrafluoroethoxybenzamide precursor using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. 2

Properties

Molecular Formula

C17H11F4N3O3S

Molecular Weight

413.3 g/mol

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C17H11F4N3O3S/c18-15(19)17(20,21)27-10-5-3-4-9(8-10)13(25)23-24-14(26)11-6-1-2-7-12(11)22-16(24)28/h1-8,15H,(H,22,28)(H,23,25)

InChI Key

AALNBVSBAMICGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F

Origin of Product

United States

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